Samarium tris(hexamethyldisilazide)

Amidation Lanthanide Catalysis Mild Reaction Conditions

Source high-purity Samarium tris(hexamethyldisilazide) (Sm[N(SiMe3)2]3, 98%) for your advanced synthesis needs. The mid-sized Sm(III) ionic radius (~0.958 Å) provides an optimal balance of Lewis acidity and steric accessibility, uniquely enabling low-temperature ester-to-amide conversions that preserve heat-labile groups, and highly active ring-opening polymerization (ROP) of ε-caprolactone for narrow-polydispersity biodegradable polyesters. Its accessible Sm(II)/Sm(III) redox couple (E° ~ -1.55 V vs. NHE) unlocks single-electron transfer (SET) pathways unavailable with La or Y analogs. Ideal precursor for heterobimetallic complexes and enantioselective hydroamination catalysts. Choose this well-defined, monomeric starting material for reproducible, high-performance results in medicinal chemistry and materials science.

Molecular Formula C18H54N3Si6Sm
Molecular Weight 631.5 g/mol
Cat. No. B12098853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium tris(hexamethyldisilazide)
Molecular FormulaC18H54N3Si6Sm
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3]
InChIInChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyMUFPZLRACJKLCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samarium tris(hexamethyldisilazide) (Sm[N(SiMe3)2]3): A Versatile Lanthanide Silylamide for Catalysis, Reductive Transformations, and Precursor Chemistry


Samarium tris(hexamethyldisilazide), also known as Sm[N(SiMe3)2]3 or Sm(HMDS)3, is a homoleptic trivalent lanthanide silylamide complex. It belongs to the class of tris[bis(trimethylsilyl)amido]lanthanides, which are widely employed as homogeneous catalysts, single-electron transfer (SET) reductants, and volatile precursors for materials deposition. The compound adopts a trigonal pyramidal geometry in the solid state, stabilized by β-Si–C agostic interactions, and exhibits characteristic reactivity arising from the large ionic radius and accessible 4f orbitals of the Sm(III) center . Its commercial availability and well-defined molecular structure render it a reliable starting material for the synthesis of heterobimetallic complexes, binuclear lanthanide species, and tailored catalysts for precision organic transformations .

Why Generic Lanthanide Silylamide Substitution Fails: The Critical Role of Samarium's Ionic Radius and Redox Profile in Sm[N(SiMe3)2]3


The lanthanide series exhibits a well-defined ionic radius contraction, and the catalytic and reductive properties of Ln[N(SiMe3)2]3 complexes are exquisitely sensitive to the metal center's size and electronic structure. Simple in-class substitution of Sm[N(SiMe3)2]3 with, for example, the yttrium or lanthanum analogues leads to profoundly different outcomes in terms of reaction rates, selectivity, and even the viability of the transformation . The samarium(III) center occupies a "mid-sized" position (ionic radius ~0.958 Å for CN=6), which imparts a unique balance of Lewis acidity and steric accessibility that is not replicated by larger (La, Pr) or smaller (Y, Yb) congeners . Furthermore, the accessibility of the Sm(II)/Sm(III) redox couple (E° ~ -1.55 V vs. NHE) distinguishes samarium-based reagents from their redox-inactive lanthanide counterparts, enabling single-electron transfer (SET) pathways that are unattainable with La[N(SiMe3)2]3 or Y[N(SiMe3)2]3 .

Quantitative Evidence Guide: Comparative Performance Metrics for Sm[N(SiMe3)2]3 in Key Transformations


Ester-to-Amide Conversion Under Exceptionally Mild Conditions (≤0 °C) with Sm[HMDS]3

Samarium(III) tris[hexamethyldisilazide] (Sm[HMDS]3) promotes the direct conversion of esters admixed with amines into the corresponding carboxamides under exceptionally mild conditions (≤0 °C) and in high yields . In contrast, conventional methods for amide bond formation from esters often require elevated temperatures (e.g., 60-100 °C), strong bases (e.g., NaH, LDA), or activated esters, limiting functional group tolerance and scope . The lanthanide reagent requires only a slight excess of amine to effect complete conversion of the ester, demonstrating a unique reactivity profile that enables the transformation of base-sensitive and thermally labile substrates that would otherwise degrade under harsher conditions.

Amidation Lanthanide Catalysis Mild Reaction Conditions

Ionic Radius-Dependent Catalytic Activity in ε-Caprolactone Ring-Opening Polymerization

In a high-throughput screening of lanthanide complexes for the ring-opening polymerization (ROP) of ε-caprolactone, mid-sized lanthanides such as samarium (Sm) exhibited increased catalytic activity compared to both larger (La, Pr) and smaller (Yb) lanthanides when employing [Ln{N(SiMe3)2}3] precursors . The study demonstrates that the ionic radius of the Ln(III) center profoundly influences polymerization efficiency, with samarium providing an optimal balance of Lewis acidity and steric accessibility. Specifically, yttrium and samarium showed enhanced activity relative to lanthanum and praseodymium (larger radii) as well as ytterbium (smaller radius) .

Ring-Opening Polymerization Biodegradable Polymers Lanthanide Catalysis

Tishchenko Reaction: Metal Size-Dependent Turnover Frequency and Substrate Selectivity

A comparative study of homoleptic lanthanide amides [Ln{N(SiMe3)2}3] (Ln = Y, La, Sm) in the Tishchenko dimerization of benzaldehyde revealed a clear dependence of catalytic activity on the ionic radius of the metal center . The turnover frequency (TOF) increases with larger metal centers; however, substrate tolerance and selectivity vary significantly across the series. The study demonstrated that [La{N(SiMe3)2}3] exhibits the highest activity for almost quantitative turnover, while the corresponding samarium catalyst [Sm{N(SiMe3)2}3] displays intermediate activity, and the yttrium catalyst [Y{N(SiMe3)2}3] produces smaller yields and is less active .

Tishchenko Reaction Aldehyde Dimerization Homogeneous Catalysis

Unique Solid-State Geometry: Trigonal Pyramidal Configuration Stabilized by β-Si–C Agostic Interactions

X-ray crystallographic analysis of Sm[N(SiMe3)2]3 reveals a trigonal pyramidal geometry with the Sm atom displaced from the N3 plane, accompanied by close Sm···C contacts (3.003(4) Å) indicative of β-Si–C agostic interactions . This structural feature is not universally observed across all lanthanide silylamides; the presence and strength of agostic interactions depend critically on the metal's ionic radius and the ligand's conformational flexibility . The Sm–N bond distance is 2.284(3) Å, and DFT calculations confirm that the metal d-orbitals are essential for establishing the pyramidal configuration and for Sm–N and Sm–(β-Si–C) bonding .

X-ray Crystallography DFT Calculations Lanthanide Coordination Chemistry

Optimal Application Scenarios for Samarium tris(hexamethyldisilazide) Based on Quantified Performance Differentiation


Late-Stage Amidation of Thermally Sensitive Pharmaceutical Intermediates

Sm[HMDS]3 enables the conversion of esters to amides at ≤0 °C, a temperature regime that preserves heat-labile functional groups (e.g., epoxides, azides, certain heterocycles) and prevents racemization of stereocenters . This is particularly valuable in medicinal chemistry campaigns where conventional thermal amidation would degrade the advanced intermediate.

Synthesis of Controlled Molecular Weight Polycaprolactone via Ring-Opening Polymerization

The mid-sized samarium(III) center provides an optimal balance of Lewis acidity and steric accessibility for the ROP of ε-caprolactone, offering higher activity than larger (La, Pr) and smaller (Yb) lanthanide silylamides . This enables the production of biodegradable polyesters with narrow polydispersity under mild conditions, suitable for biomedical and sustainable packaging applications.

Tishchenko Dimerization Requiring Intermediate Catalytic Activity and Broad Substrate Scope

In aldehyde dimerization reactions, Sm[N(SiMe3)2]3 offers a precisely tunable activity level that falls between the overly reactive La analogue and the less active Y analogue . This intermediate TOF is advantageous for controlling reaction exotherms in large-scale batches and for achieving selective dimerization of aldehydes bearing sensitive functional groups.

Precursor for Heterobimetallic and Binuclear Lanthanide Complexes in Catalysis and Materials Science

The well-defined monomeric structure and commercial availability of Sm[N(SiMe3)2]3 make it an ideal starting material for the rational synthesis of heterobimetallic samarium(III) complexes and binuclear lanthanide species . These tailored complexes serve as catalysts for coordination polymerization of renewable butyrolactone-based vinyl monomers and for enantioselective hydroamination/cyclization reactions .

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